molecular formula C9H14O2 B1196867 8-Nonynoic acid CAS No. 30964-01-3

8-Nonynoic acid

Cat. No.: B1196867
CAS No.: 30964-01-3
M. Wt: 154.21 g/mol
InChI Key: NLRIJHGYFNZMGB-UHFFFAOYSA-N
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Description

8-nonynoic acid is a medium-chain fatty acid.

Scientific Research Applications

  • Seed Germination Inhibition : 8-Nonynoic acid and its methyl esters, derived from Hibiscus rosa-sinensis, have been identified as inhibitors of lettuce seed germination. These compounds were synthesized via o-nitrophenyl selenides (Nakatani, Yamachika, Tanoue, & Hase, 1985).

  • Catalysis in Chemistry : In the field of chemistry, particularly in catalysis, α,β-unsaturated alkylidene and cumulenylidene Group 8 half-sandwich complexes, which include compounds like this compound, are significant. These complexes are involved in catalytic transformations and C-C coupling reactions of alkynes (Cadierno, Gamasa, & Gimeno, 2004).

  • DNA Damage Analysis : In the study of DNA damage, specifically the analysis of 8-hydroxyguanine (8-OH-Gua) in DNA, this compound derivatives may play a role in the development of analytical methods using techniques like gas chromatography mass spectrometry (GC/MS) (Rodriguez, Jurado, Laval, & Dizdaroglu, 2000).

  • Mitochondrial Function in Parasites : this compound derivatives are crucial for understanding the mitochondrial function in parasites such as Plasmodium berghei. They impact the development of liver stage parasites by affecting lipoic acid scavenging (Deschermeier et al., 2012).

  • Gas Chromatography Applications : The analysis of positional isomers of methyl nonynoate, which includes this compound, has applications in gas chromatography. This analysis helps in better understanding the behavior of such compounds under different conditions (Anderson & Rakoff, 1965).

  • Biological Activities in Agriculture : this compound and its derivatives have been found to possess significant biological activities. They inhibit lettuce seed germination and seedling growth, and their effect depends on the number of carbon atoms in the acetylenic chain. These findings have implications for agricultural practices (Nakatani et al., 1986).

  • Environmental Impact and Biodegradation Studies : The study of the biodegradation of fluorotelomer alcohols like this compound is crucial for understanding their environmental impact. These compounds undergo biodegradation to form poly- and perfluorinated metabolites, which have implications for environmental chemistry and pollution (Li et al., 2018).

Safety and Hazards

When handling 8-Nonynoic acid, it’s important to avoid contact with skin and eyes, formation of dust and aerosols, and inhalation of vapour or mist . It’s recommended to use personal protective equipment, including gloves and eye protection, and to ensure adequate ventilation .

Properties

IUPAC Name

non-8-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h1H,3-8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRIJHGYFNZMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184954
Record name 8-Nonynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30964-01-3
Record name 8-Nonynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Nonynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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